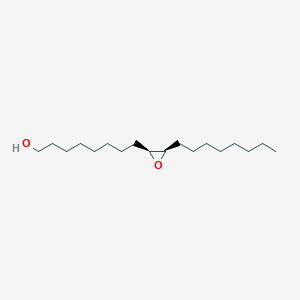

cis-9,10-Epoxyoctadecan-1-ol

Description

Contextualization of Epoxy Fatty Alcohols within Natural Product Chemistry

Epoxy fatty acids and their alcohol derivatives are oxygenated metabolites of polyunsaturated fatty acids. mdpi.com In living organisms, their biosynthesis is often mediated by cytochrome P450 enzymes, which introduce an epoxide group across a double bond in the fatty acid chain. gerli.comacs.org This structural modification dramatically alters the molecule's chemical properties and biological functions.

These epoxidized lipids are not merely metabolic byproducts but are recognized as important signaling molecules. mdpi.comnih.gov They are involved in a multitude of physiological processes, including the regulation of inflammation, blood pressure, and vascular tone. mdpi.comgerli.com The presence of the epoxide ring, a strained three-membered ether, imparts a unique reactivity to these molecules, allowing them to interact with various cellular targets.

In the broader context of natural products, epoxy fatty alcohols are found across different biological kingdoms, from plants and fungi to marine invertebrates. vulcanchem.comnih.govresearchgate.net Their discovery in various natural sources underscores their evolutionary significance and diverse ecological roles. Research into this class of compounds continues to uncover novel structures and biological activities, highlighting their potential as lead compounds for drug discovery.

Significance of cis-9,10-Epoxyoctadecan-1-ol as a Bioactive Metabolite

This compound, an 18-carbon long-chain fatty alcohol, is distinguished by the presence of an epoxide ring at the C9-C10 position in a cis configuration and a primary alcohol group at the terminal carbon. This specific stereochemistry and functional group arrangement are crucial to its biological profile.

Identified in a variety of natural sources, this compound has been the subject of research investigating its potential as a bioactive agent. Studies on extracts containing this compound have reported a range of biological effects, including antimicrobial, anticancer, and antioxidant activities. vulcanchem.comamazonaws.comphytojournal.com Its presence in organisms from different environments suggests it may play a role in chemical defense or other adaptive mechanisms. The ongoing research into this specific epoxy fatty alcohol aims to elucidate its precise mechanisms of action and evaluate its potential for therapeutic applications.

Chemical and Physical Properties of this compound

The biological activity and environmental fate of this compound are underpinned by its distinct chemical and physical characteristics. Long-chain fatty alcohols, in general, are known to be solid at room temperature and exhibit low water solubility. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| IUPAC Name | (9R,10S)-10-hydroxy-9-octyloxirane |

| CAS Number | 13980-12-6 |

| Physical State | Solid (at room temperature) |

| Melting Point | 52.6-53.5 °C |

| Boiling Point | 362.2 °C (predicted) |

| LogP | 6.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem and other chemical databases. nih.gov

Natural Occurrence and Research Findings

This compound has been identified as a constituent in a diverse range of organisms, highlighting its widespread distribution in nature.

Table 2: Natural Sources of this compound

| Kingdom | Organism | Part/Extract | Reported Concentration/Presence | Reference |

|---|---|---|---|---|

| Plantae | Papaver somniferum L. (Poppy) | Seed Extract | 7.43% of total volatile compounds | vulcanchem.com |

| Plantae | Cheilosoria mysurensis (Fern) | Methanolic Extract | Major compound | |

| Plantae | Sambucus nigra L. (Elderflower) | Essential Oil | 4.202% | mdpi.com |

| Plantae | Corymbia citriodora | Essential Oil | 0.0779% | smujo.id |

| Plantae | Commelina forskaolii Vahl | - | Present | ijzi.net |

| Fungi | Astraeus asiaticus (Mushroom) | Ethyl Acetate (B1210297) Extract (F12 fraction) | Present | nih.gov |

Research into the biological activities of extracts containing this compound has yielded promising, albeit preliminary, results. A study on the methanolic extract of the marine gastropod Cypraea arabica identified this compound and suggested its potential contribution to the observed antimicrobial activity. amazonaws.com Similarly, its presence in an extract of the mushroom Astraeus asiaticus was associated with anticancer and antioxidant properties. nih.gov In the plant kingdom, extracts of Cleome rutidosperma, Cleome gynandra, and Cleome viscosa containing this epoxy alcohol have demonstrated antibacterial activity. phytojournal.com Furthermore, its identification in an antiplasmodial herbal formulation suggests a potential role in combating malaria parasites. tjpr.org

It is important to note that these studies have primarily investigated crude extracts or fractions containing a mixture of compounds. Therefore, while a correlation between the presence of this compound and the observed bioactivities exists, further research on the isolated compound is necessary to establish a direct causal relationship.

Structure

3D Structure

Properties

CAS No. |

13980-12-6 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 |

InChI Key |

FAEAERQPRQJZOC-MSOLQXFVSA-N |

SMILES |

CCCCCCCCC1C(O1)CCCCCCCCO |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCCO |

Synonyms |

cis-9,10-Epoxyoctadecan-1-ol |

Origin of Product |

United States |

Occurrence and Distribution of Cis 9,10 Epoxyoctadecan 1 Ol in Biological Systems

Identification in Terrestrial Plant Species

The presence of cis-9,10-Epoxyoctadecan-1-ol has been confirmed in several terrestrial plants through detailed phytochemical analysis. The following subsections outline the specific findings within each identified species.

Papaver somniferum L.

Analysis of the ethanol (B145695) extract of poppy seeds (Papaver somniferum L.) has revealed the presence of this compound. In a gas chromatography-mass spectrometry (GC-MS) analysis, this compound was identified as one of the major components, constituting 7.43% of the total composition of the extract. vulcanchem.com

| Plant Species | Part Analyzed | Extraction Method | Analytical Method | Compound Concentration |

| Papaver somniferum L. | Seeds | Ethanol Extract | GC-MS | 7.43% of total composition |

Benincasa hispida

The chemical compound this compound has been detected in extracts of Benincasa hispida, commonly known as the winter melon. Gas chromatography-high resolution mass spectrometry (GC-HRMS) analysis identified it as a significant component with distinct mass spectral features. vulcanchem.com While the presence is confirmed, further details on the specific plant part and relative concentration are areas for ongoing research.

| Plant Species | Part Analyzed | Extraction Method | Analytical Method | Key Finding |

| Benincasa hispida | Not Specified | Not Specified | GC-HRMS | Identified as a significant component |

Cheilosoria mysurensis

In the fern species Cheilosoria mysurensis, this compound has been identified as a primary ingredient. A methanolic extract of the fern was analyzed using gas chromatography-mass spectrometry (GC-MS), which revealed that this compound constituted a significant portion of the chemical profile.

| Plant Species | Part Analyzed | Extraction Method | Analytical Method | Compound Concentration |

| Cheilosoria mysurensis | Whole Plant | Methanolic Extract | GC-MS | One of the primary ingredients |

| Plant Species | Part Analyzed | Extraction Method | Analytical Method | Key Finding |

| Epilobium angustifolium | Not Specified | Bioactive Extracts | Not Specified | Detected in bioactive extracts |

Commelina forskaolii Vahl

A phytochemical screening of the leaves of Commelina forskaolii Vahl has confirmed the presence of this compound. The compound was identified through gas chromatography-mass spectrometry (GC-MS) analysis of an acetone (B3395972) extract of the plant's leaves. ijzi.net

| Plant Species | Part Analyzed | Extraction Method | Analytical Method | Key Finding |

| Commelina forskaolii Vahl | Leaves | Acetone Extract | GC-MS | Compound identified |

Sambucus nigra L.

Despite phytochemical analyses of various parts of Sambucus nigra L. (elderberry), including its flowers, berries, and leaves, the presence of this compound has not been reported in the reviewed scientific literature. Extensive studies have identified a wide range of other compounds such as polyphenols, anthocyanins, and fatty acids, but this specific epoxy fatty alcohol is not among the listed constituents.

Chamaecostus cuspidatus

Chamaecostus cuspidatus, a plant recognized for its traditional medicinal uses, has been found to contain this compound. Phytochemical analyses of the aqueous extract of its leaves have identified this compound among its constituents. The presence of this compound in this plant is associated with potential antimicrobial and antipest activities.

| Organism | Part/Matrix | Extraction Method | Analytical Method | Associated Bioactivity |

| Chamaecostus cuspidatus | Leaves | Aqueous Extraction | Not Specified in Review | Antimicrobial, Antipest |

Detection in Marine Organisms

The marine environment has also been shown to harbor organisms that produce or accumulate this compound.

In the marine gastropod Cypraea arabica, this compound has been identified as a component of the whole-body tissue. A study utilizing gas chromatography-mass spectrometry (GC-MS) on a methanolic extract of the organism revealed the presence of 23 active compounds, with this compound being one of them. The compound was found to constitute 2.56% of the total extract and is suggested to contribute to the antimicrobial properties of the extract. researchgate.net

| Organism | Part/Matrix | Extraction Method | Analytical Method | Relative Abundance (%) | Associated Bioactivity |

| Cypraea arabica | Whole Body Tissue | Methanolic Extraction | GC-MS | 2.56 | Antimicrobial |

Despite the diverse array of secondary metabolites found in the genus Laurencia, current scientific literature on the chemical composition of the red alga Laurencia brandenii does not report the presence of this compound. Chemical analyses, including GC-MS studies on bioactive fractions of this alga, have identified other compounds, such as octadecadienoic acid and n-hexadecanoic acid, as major constituents. Therefore, based on available research, this compound has not been detected in this particular marine organism.

Presence in Fungal and Other Environmental Matrices

The distribution of this compound extends to the fungal kingdom and unique environmental niches.

The edible mushroom Astraeus asiaticus has been identified as a source of this compound. cancerfax.comnih.gov In a study focusing on the mycochemistry of this mushroom, the compound was detected in an ethyl acetate (B1210297) extract. nih.gov Specifically, it was one of six key compounds identified in the F12 fraction of the extract, which was noted for its significant radical scavenging activity. nih.gov

| Organism | Part/Matrix | Extraction Method | Fraction | Analytical Method | Associated Compounds in Fraction |

| Astraeus asiaticus | Fruit Body | Ethyl Acetate Extraction | F12 | GC-MS | Hexadecanoic acid, 3,4,5,6 Tetramethyloctane, 9,12-Octadecadienoic acid, 9,12-Octadecadienoic acid methyl ester, 1-cyclododecyne |

An interesting environmental matrix where this compound has been detected is the soil from the burrows of the freshwater crab, Spiralothelphusa sp.. Analysis of this soil has revealed the presence of the compound, where it is thought to play a role in the soil's observed anti-fungal properties. It is hypothesized that this and other acidic organic compounds found in the burrow soil may inhibit the growth of fungi. researchgate.net

| Matrix | Organism of Origin | Analytical Method | Hypothesized Function |

| Burrow Soil | Spiralothelphusa sp. (Freshwater Crab) | GC-MS | Anti-fungal |

Structural Features and Stereochemical Considerations of Cis 9,10 Epoxyoctadecan 1 Ol

Description of the cis-Epoxide Ring Configuration

The descriptor "cis" in the name cis-9,10-Epoxyoctadecan-1-ol refers to the relative orientation of the substituents attached to the epoxide ring. The epoxide is formed across the C9-C10 bond of what was originally a cis-double bond in oleyl alcohol. In the resulting epoxide, the hydrogen atoms attached to carbons 9 and 10 are on the same side of the three-membered ring plane, while the two larger alkyl substituents—the octyl chain (C11-C18) and the 8-hydroxyoctyl chain (C1-C8)—are consequently also positioned on the same side of the ring. This arrangement contrasts with its stereoisomer, trans-9,10-Epoxyoctadecan-1-ol, where the alkyl chains would be on opposite sides of the epoxide ring.

Analysis of Chirality and Relative Stereochemistry

The presence of the epoxide ring introduces chirality into the molecule. Carbons 9 and 10 are stereocenters, as each is bonded to four different groups (the other epoxide carbon, the epoxide oxygen, a hydrogen atom, and an alkyl chain).

Due to these two chiral centers, this compound can exist as a pair of enantiomers which are non-superimposable mirror images of each other. The specific configurations are:

(9R, 10S)-9,10-Epoxyoctadecan-1-ol

(9S, 10R)-9,10-Epoxyoctadecan-1-ol

The term "cis" defines the relative stereochemistry between the two centers but does not specify a particular enantiomer. ebi.ac.uk Therefore, the name this compound can refer to either one of the pure enantiomers or, more commonly, to a racemic mixture (an equal mixture of both enantiomers). nih.gov The IUPAC nomenclature can specify a single enantiomer, such as 8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol, which corresponds to one of the specific absolute configurations. vulcanchem.comnih.gov

| Stereochemical Feature | Description |

| Chiral Centers | Carbon-9 and Carbon-10 |

| Relative Stereochemistry | cis (Substituents on the same side of the ring) |

| Possible Enantiomers | (9R, 10S) and (9S, 10R) |

| Common Form | Often found as a racemic mixture (+/-) nih.gov |

Conformational Implications of the cis-Epoxide for Molecular Interactions

The three-membered epoxide ring is a highly strained and rigid structure. masterorganicchemistry.comnih.gov The bond angles within the ring are approximately 60°, a significant deviation from the ideal 109.5° for tetrahedral carbons, leading to considerable ring strain. masterorganicchemistry.com

This structural rigidity has significant conformational consequences for the entire molecule:

Induced Bend: The cis-configuration of the epoxide ring forces a distinct bend or "kink" into the otherwise linear 18-carbon chain. vulcanchem.com This is in contrast to the corresponding saturated molecule (octadecan-1-ol) or the trans-epoxide isomer, which would have a more linear and extended conformation.

Restricted Rotation: The rigid nature of the oxirane ring prevents free rotation around the C9-C10 bond, locking the molecule into this bent shape.

Molecular Interactions: This defined three-dimensional shape influences how the molecule interacts with its environment. The bend affects its ability to pack into crystal lattices or insert into biological membranes. The epoxide group itself, being a strained and polar functional group, provides a reactive site for interactions with biological molecules. vulcanchem.comnih.gov

Analytical Methodologies for Characterization and Quantification of Cis 9,10 Epoxyoctadecan 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS stands as a primary and powerful tool for the analysis of cis-9,10-Epoxyoctadecan-1-ol, offering both high separation efficiency and definitive identification capabilities. vulcanchem.comnih.gov As most lipids, including long-chain fatty alcohols, are not sufficiently volatile for direct GC analysis, derivatization is a common prerequisite to enable their transition into the gas phase. nih.gov

Upon ionization in a mass spectrometer, this compound breaks apart into a predictable pattern of fragment ions. This mass spectrum serves as a chemical fingerprint for its identification. The fragmentation is consistent with patterns observed for other long-chain epoxy alcohols. vulcanchem.com Key fragment ions are systematically observed at specific mass-to-charge ratios (m/z). In studies analyzing extracts from sources like Papaver somniferum, a characteristic base peak—the most abundant ion fragment—has been identified at m/z 171. vulcanchem.com The presence of this base peak, along with other significant ions, allows for reliable identification of the compound. vulcanchem.com For the related compound, cis-9,10-epoxyoctadecanoic acid, product ions at m/z 171 and 172 have been monitored for quantification, highlighting the importance of this mass region for identifying the C18 epoxy structure. nih.gov

| Parameter | Value |

|---|---|

| Key Fragment Ions (m/z) | 55, 69, 81, 95, 111, 123, 143, 155, 171 |

| Characteristic Base Peak (m/z) | 171 |

Data derived from studies on natural extracts containing this compound. vulcanchem.com

Quantifying this compound in complex biological samples, such as plant or animal extracts, requires robust methodologies to ensure accuracy and reproducibility. vulcanchem.com A typical workflow involves several key steps. Initially, the compound is isolated from the sample matrix using techniques like solvent or solid-phase extraction. nih.gov To improve analytical sensitivity and accuracy, an internal standard, often a deuterated version of the analyte like cis-[9,10-2H2]-EODA for the analogous epoxy fatty acid, is added to the sample before extraction. nih.gov

Following extraction and derivatization, the sample is analyzed by GC-MS. For quantification, selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes are often used. nih.gov These techniques increase sensitivity and selectivity by focusing the mass spectrometer on specific fragment ions characteristic of the target compound and its internal standard. nih.gov For instance, in the analysis of Papaver somniferum seed extract, this compound was quantified, constituting a significant 7.43% of the total volatile compounds detected. vulcanchem.com

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) Utilization

For even greater specificity and confidence in identification, Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is utilized. This technique provides highly accurate mass measurements of the molecular ion and its fragments, allowing for the determination of elemental composition. vulcanchem.com The high resolution helps to distinguish the target compound from other co-eluting substances that may have the same nominal mass but different elemental formulas. GC-HRMS analysis has been successfully applied to detect this compound as a significant component in extracts of Benincasa hispida, confirming its presence through characteristic high-resolution mass spectral features. vulcanchem.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural confirmation of this compound by identifying its key functional groups. The molecule's structure features a primary hydroxyl (-OH) group, a long aliphatic chain (-CH2-), and a cis-epoxide (C-O-C) ring. vulcanchem.com Each of these groups absorbs infrared radiation at specific, characteristic frequencies. By analyzing the FTIR spectrum of a sample, the presence of these functional groups can be confirmed, thus supporting the identification of the compound. vulcanchem.com

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |

|---|---|

| Hydroxyl (O-H stretch) | 3200–3600 |

| Aliphatic (C-H stretch) | 2800–3000 |

| Epoxide Ring (C-O stretch) | 1050–1150 |

| Primary Alcohol (C-O stretch) | 1050–1200 |

Characteristic infrared absorption bands associated with the functional groups in this compound. vulcanchem.com

Advanced Derivatization Techniques for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. semanticscholar.org For compounds like this compound, which contain polar functional groups with active hydrogens (such as the hydroxyl group), derivatization is essential to increase volatility and thermal stability, making them suitable for GC analysis. nih.govtcichemicals.com

One of the most common derivatization techniques for hydroxyl groups is silylation, specifically the formation of a trimethylsilyl (B98337) (TMS) ether. tcichemicals.com This process involves reacting the hydroxyl group of this compound with a silylating reagent. The active hydrogen of the -OH group is replaced by a non-polar trimethylsilyl group, -Si(CH3)3. semanticscholar.org

This conversion into a TMS ether significantly reduces the polarity of the molecule, decreases its boiling point, and prevents its adsorption onto active sites within the GC system. gcms.cz The resulting derivative is more volatile and thermally stable, leading to improved peak shape, better resolution, and enhanced sensitivity during GC-MS analysis. nih.govgcms.cz Common reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). gerli.com The reaction is typically performed by heating the sample with the reagent mixture prior to injection into the GC. gerli.com

Enzymatic and Chemical Transformations of Cis 9,10 Epoxyoctadecan 1 Ol

Investigation of Enzymatic Hydrolysis by Epoxide Hydrolases

The enzymatic hydrolysis of fatty acid epoxides is a critical metabolic pathway. Studies utilizing the closely related compound, cis-9,10-epoxystearic acid, as a substrate have provided significant insights into the action of epoxide hydrolases (EHs) from various biological sources. nih.gov These enzymes catalyze the addition of a water molecule to the epoxide ring, yielding a vicinal diol. mdpi.com The stereochemical outcome of this hydrolysis is highly dependent on the specific enzyme. nih.gov

Research comparing EHs from mammalian and plant sources has revealed distinct differences in their enantioselectivity—the ability to discriminate between the two enantiomers of the racemic epoxide. nih.gov For instance, the soluble EH from maize seedlings hydrates both enantiomers at the same rate, showing no enantioselectivity. nih.gov In contrast, the EH from soybean displays very high enantioselectivity, preferentially hydrolyzing the (9R,10S)-enantiomer. nih.gov

Furthermore, these enzymes can exhibit strict stereoselectivity, leading to an enantioconvergent process where a racemic substrate is converted into a single chiral diol product. nih.gov The soybean EH, along with membrane-bound rat liver EH, hydrolyzes racemic cis-9,10-epoxystearic acid to yield a single product: threo-9R,10R-dihydroxystearic acid. nih.gov This outcome is believed to result from a stereoselective attack by a nucleophilic amino acid residue on the oxirane carbon with the (S)-configuration. nih.gov

Conversely, the cytosolic rat liver EH shows a complete lack of both enantioselectivity and enantioconvergence. nih.gov This suggests a different catalytic mechanism and active site structure compared to the plant and membrane-bound mammalian enzymes. nih.gov

Table 1: Stereochemical Features of Epoxide Hydrolases on cis-9,10-Epoxystearic Acid

| Enzyme Source | Type | Enantioselectivity | Stereoconvergence | Product |

|---|---|---|---|---|

| Soybean | Plant | High (for 9R,10S-epoxide) | High | threo-9R,10R-dihydroxystearic acid |

| Maize Seedlings | Plant | None | Not specified | Racemic diol |

| Rat Liver | Mammalian (Membrane-bound) | High | High | threo-9R,10R-dihydroxystearic acid |

| Rat Liver | Mammalian (Soluble/Cytosolic) | None | None | Racemic diol |

Synthetic Strategies for Epoxide Functionalization

The chemical reactivity of the epoxide ring allows for its use as a synthetic handle to introduce new functional groups and build more complex molecules.

The total synthesis of complex, polyunsaturated fatty acids containing epoxide moieties provides a framework for understanding how molecules like cis-9,10-Epoxyoctadecan-1-ol can be constructed and modified. A common strategy involves a convergent approach, where different fragments of the molecule are synthesized separately before being joined together.

In the synthesis of related epoxy lipids, such as derivatives of docosahexaenoic acid, Wittig coupling reactions are frequently employed to forge the carbon skeleton and establish the correct geometry of the double bonds. mdpi.comscilit.com This olefination reaction involves reacting a phosphonium (B103445) ylide with an aldehyde or ketone, and it is a powerful tool for creating carbon-carbon double bonds with high stereocontrol. mdpi.com

Controlling the stereochemistry of the epoxide is crucial, as it dictates the biological and chemical properties of the molecule. vulcanchem.com Several methodologies have been developed for the stereoselective synthesis of chiral epoxides.

One of the most prominent methods is the Sharpless asymmetric epoxidation. mdpi.comscilit.com This reaction uses a titanium catalyst, a chiral tartrate ligand, and an alkyl hydroperoxide to epoxidize allylic alcohols with very high enantioselectivity. By choosing the appropriate enantiomer of the diethyl tartrate ligand, chemists can selectively form one of the two possible epoxide enantiomers. This method has been a key step in the total synthesis of various biologically active epoxy lipids. mdpi.comscilit.com

Another common method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov While this method is highly effective for converting alkenes to epoxides, it typically results in a racemic or diastereomeric mixture when applied to achiral starting materials without a directing group. nih.gov

Biological and Ecological Functions of Cis 9,10 Epoxyoctadecan 1 Ol

Antimicrobial Activity Investigations

Research has demonstrated that extracts containing cis-9,10-Epoxyoctadecan-1-ol possess significant antimicrobial properties, indicating its potential as an agent against various pathogens. vulcanchem.com The presence of the epoxide group is thought to be a key structural feature contributing to this activity, potentially by interacting with biological nucleophiles in microorganisms. vulcanchem.com

Antibacterial Effects

Extracts containing this compound have been shown to inhibit the growth of several bacterial strains. vulcanchem.com For instance, studies on extracts from the soft corals Sinularia polydactyla and Cespitularia simplex have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The ethyl acetate (B1210297) extract of S. polydactyla showed notable inhibitory effects on Staphylococcus aureus and Bacillus subtilis. Similarly, extracts from Cirsium vulgare have exhibited inhibitory effects against S. aureus and B. subtilis. vulcanchem.com

| Extract Source | Bacterial Strain | Activity |

| Sinularia polydactyla (Ethyl Acetate Extract) | Staphylococcus aureus | Active |

| Sinularia polydactyla (Ethyl Acetate Extract) | Bacillus subtilis | Active |

| Sinularia polydactyla (Ethyl Acetate Extract) | Escherichia coli | Active |

| Sinularia polydactyla (Ethyl Acetate Extract) | Pseudomonas aeruginosa | Active |

| Cirsium vulgare (Diethyl Ether and Ethyl Acetate Extracts) | Staphylococcus aureus | MIC: 15.62 mg/mL |

| Cirsium vulgare (Ethyl Acetate Extract) | Bacillus subtilis | MIC: 3.9 mg/mL |

MIC: Minimum Inhibitory Concentration. Data represents activity of the total extract.

Antifungal Properties

The antifungal potential of this compound has been noted in studies of various natural extracts. vulcanchem.com For example, this compound has been detected in extracts from the burrow soil of the freshwater crab (Spiralothelphusa sp.), which exhibited potential antifungal activity. vulcanchem.com Furthermore, hexane (B92381) extracts of Cirsium vulgare, which contain a variety of lipophilic compounds, have demonstrated significant activity against fungal strains such as Candida krusei and Aspergillus fumigatus. vulcanchem.com Bioactive extracts from fireweed (Epilobium angustifolium) containing this compound are also suggested to contribute to the plant's antifungal properties. vulcanchem.com

| Extract Source | Fungal Strain | Activity |

| Cirsium vulgare (Hexane Extract) | Candida krusei | High Antifungal Activity |

| Cirsium vulgare (Hexane Extract) | Aspergillus fumigatus | High Antifungal Activity |

| Epilobium angustifolium (Bioactive Extracts) | Not specified | Contributes to Antifungal Properties |

| Spiralothelphusa sp. burrow soil (Extract) | Not specified | Potential Antifungal Activity |

Activity data is based on the total extract.

Anticancer Activity Studies (In Vitro Cell Line Models)

Investigations into the anticancer properties of this compound have shown promising results in in vitro models. Research on extracts from edible mushrooms containing this compound has demonstrated activity against multiple cancer cell lines. vulcanchem.com This suggests its potential for further investigation in cancer therapy. vulcanchem.com

| Extract Source | Cancer Cell Line | Activity |

| Edible Mushrooms | Multiple cancer cell lines | Promising activity reported |

Activity data is based on the total extract.

Antioxidant Capacity and Radical Scavenging Activity

| Extract Source | Antioxidant Assay | Result |

| Various plant and mushroom extracts | Radical scavenging assays | Significant activity demonstrated |

| Epilobium angustifolium extracts | Not specified | Contributes to antioxidant properties |

Results are based on the activity of the total extract.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound is an emerging area of research. Extracts from Epilobium angustifolium, which contain this compound, are suggested to have anti-inflammatory properties. vulcanchem.com While direct studies on the analgesic effects of this compound are limited, research on structurally related compounds provides some insights. For example, studies on synthetic cis-9 and cis-10 cetyl myristoleate (B1240118) (CMO) isomers have demonstrated anti-inflammatory effects in vitro by reducing the secretion of inflammatory mediators in mouse macrophage cells. These CMO isomers also showed anti-arthritic activity in rat models.

Other Reported Biological Activities (e.g., Hepatoprotective, Anti-arthritic, Diuretic)

Currently, there is limited direct scientific evidence specifically documenting the hepatoprotective, anti-arthritic, or diuretic activities of isolated this compound. However, some extracts containing this compound have been associated with related therapeutic properties.

Anti-arthritic Activity : While direct evidence for this compound is lacking, studies on synthetic isomers of cetyl myristoleate, a structurally similar fatty acid ester, have shown a reduction in paw volume and other symptoms associated with adjuvant-induced arthritis in rats.

Hepatoprotective and Diuretic Activity : There is currently a lack of specific research findings on the hepatoprotective and diuretic effects of this compound. Some plants used in traditional medicine for diuretic or liver-protective effects may contain this compound, but direct scientific validation of its role in these activities is not yet available.

Further research is necessary to isolate and evaluate the specific contributions of this compound to these and other biological activities.

Ecological Roles and Inter-Species Interactions of this compound

The long-chain fatty alcohol, this compound, is a naturally occurring compound found in a variety of organisms, from terrestrial plants to marine animals. Its unique structure, featuring a central epoxide ring and a terminal hydroxyl group, suggests a range of potential biological activities. Research into its ecological functions indicates that it plays roles in plant defense, marine ecosystem interactions, and may have applications in pest management.

Putative Role in Plant Defense Mechanisms

This compound is a component of cutin, the polyester (B1180765) matrix that forms the structural framework of the plant cuticle. The cuticle serves as the primary physical barrier protecting plants from environmental stressors, including mechanical damage and penetration by pathogens like fungi and insects. wisdomlib.org

The role of cutin and its constituent monomers in plant defense is an area of active research. When the cuticle is breached, either by mechanical wounding or through the enzymatic activity of invading pathogens, cutin monomers are released. These released molecules are believed to function as Damage-Associated Molecular Patterns (DAMPs), signaling to the plant that an attack is underway. researchgate.net This perception can trigger the plant's innate immune system, leading to the activation of defense responses.

Studies on C18 cutin monomers, a class to which this compound belongs, have shown that the presence of an epoxy group in the middle of the carbon chain is crucial for eliciting these defense mechanisms. wisdomlib.org For example, related C18 epoxy and trihydroxy fatty acids have been identified as potent inducers of plant defense responses against fungal pathogens. wisdomlib.org The breakdown products of cutin, including monomers and oligomers, can induce hallmark features of pattern-triggered immunity, such as ion influx across the cell membrane and the activation of mitogen-activated protein kinases (MAPKs), which are key signaling components in plant defense. researchgate.net

The presence of this compound and related compounds in the cutin of various plants suggests its putative role as a latent defense signal, released upon pathogenic challenge to help activate a protective immune response.

Table 1: Plant Sources and Proposed Defensive Function

| Plant Source Examples | Location of Compound | Putative Defense Role |

| Papaver somniferum (Poppy) | Seed extract | Component of cutin, potential elicitor of defense response upon tissue damage. |

| Benincasa hispida (Winter Melon) | Extract | Constituent of the protective cuticle, signaling molecule upon pathogenic attack. |

| Epilobium angustifolium (Fireweed) | Bioactive extracts | Contributes to the plant's overall chemical defense profile, potentially with antifungal properties. semanticscholar.org |

| General (as a cutin monomer) | Plant Cuticle | Released upon cuticle degradation by pathogens to trigger plant immune responses (Pattern-Triggered Immunity). wisdomlib.orgresearchgate.net |

Contribution to Interactions in Marine Ecosystems

Beyond the plant kingdom, this compound has been identified in marine organisms. Notably, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanol (B129727) extract from the whole body tissue of the marine gastropod Cypraea arabica (Arabian cowrie) revealed the presence of this compound among 23 other active substances. semanticscholar.org

Marine invertebrates, such as mollusks, are known to produce a wide array of bioactive compounds for purposes including defense against predators, parasites, and pathogens, as well as for communication and competition. researchgate.net The extract from C. arabica was found to be rich in fatty acids, esters, and alcohols, with the collective mixture showing potential for various pharmacological activities, including antimicrobial and anti-inflammatory effects. wisdomlib.orgresearchgate.net

The specific function of this compound within the gastropod is not yet fully elucidated. However, its presence alongside other bioactive molecules suggests it is part of the animal's chemical arsenal. The epoxide group is a reactive site that can contribute to antimicrobial effects, which would be highly advantageous in a marine environment teeming with microbes. vulcanchem.com Therefore, it is plausible that this compound contributes to the chemical defense of C. arabica, protecting it from infection and deterring predators.

Table 2: Marine Occurrence and Potential Ecological Function

| Marine Organism | Finding | Potential Ecological Contribution |

| Cypraea arabica (Gastropod) | Identified as one of 23 bioactive compounds in whole-body tissue extract. semanticscholar.org | Contributes to the overall chemical defense of the organism, likely possessing antimicrobial properties. wisdomlib.orgvulcanchem.com |

Insecticidal Efficacy and Pest Management Implications

The potential of fatty acid derivatives, including epoxy fatty alcohols, in pest management is an area of growing interest. While specific efficacy data for this compound is limited, the known biological activities of related compounds provide strong indications of its potential applications.

Fatty acids and fatty alcohols are known to have insecticidal properties, particularly against soft-bodied insects. They can disrupt the insect's cuticle, leading to dehydration, or interfere with metabolic processes. Some fatty alcohols have also been noted for their sublethal effects on certain insects, such as acting as growth regulators or reproductive inhibitors for Lepidopteran species (moths and butterflies). regulations.gov

The epoxide functional group can enhance the biological activity of molecules. Studies on various epoxy fatty acids have demonstrated their toxicity to different cell types. nih.gov The optimal structure for toxicity in some assays was found to be an 18-carbon chain with an epoxide group located in the central part of the molecule, a description that fits this compound. nih.gov This suggests that the compound could have direct toxic effects on certain insect pests.

Furthermore, the physical properties of long-chain fatty alcohols make them suitable for use in agricultural formulations. They can act as surfactants or emulsifiers, and their structure can facilitate penetration through the waxy cuticle of insect pests, potentially enhancing the efficacy of other active ingredients.

Given these characteristics, this compound represents a candidate for investigation as a bio-based pesticide or as a component in integrated pest management (IPM) strategies.

Table 3: Potential Pest Management Applications Based on Related Compounds

| Chemical Class | Known Bioactivity | Implication for this compound |

| Fatty Alcohols (C8-C18) | Insecticidal against soft-bodied pests; potential for sublethal effects (e.g., reproductive inhibition) on Lepidoptera. regulations.gov | May possess direct insecticidal activity or serve as a pest growth or behavior modulator. |

| Epoxy Fatty Acids (C18) | Exhibit cytotoxicity; toxicity is influenced by the position of the epoxide ring. nih.gov | The central epoxide group suggests potential for direct toxicity to target insect pests. |

| Long-Chain Aliphatic Alcohols | Can function as surfactants and penetration enhancers in agrochemical formulations. | Could be used to improve the effectiveness of other pesticides by aiding their entry into the pest. |

Structure Activity Relationship Sar Studies of Cis 9,10 Epoxyoctadecan 1 Ol

Influence of the Epoxide Group on Bioactivity

The epoxide group is a critical determinant of the bioactivity of cis-9,10-Epoxyoctadecan-1-ol, often acting as a precursor to a more potent metabolite. Research on structurally analogous epoxy fatty acids, such as leukotoxin (9,10-epoxy-12-octadecenoate), demonstrates that the epoxide itself can be considered a protoxin atsjournals.orgnih.govnih.gov. In biological systems, the epoxide ring is susceptible to enzymatic hydrolysis by soluble epoxide hydrolase (sEH), which converts the epoxide into its corresponding vicinal diol, 9,10-dihydroxyoctadecan-1-ol atsjournals.orgnih.gov.

This bioactivation is a crucial step, as the resulting diol metabolite is often significantly more cytotoxic than the parent epoxide atsjournals.orgnih.govnih.govatsjournals.org. Studies have shown that the toxicity of leukotoxin is dependent on the presence of epoxide hydrolases; cells without the enzyme are much less susceptible to its effects nih.gov. The conversion to the diol is not a detoxification process but rather an enhancement of toxicity atsjournals.orgnih.gov. This suggests that a primary role of the epoxide in this class of molecules is to serve as a substrate for sEH, leading to the in-situ formation of the highly active diol.

In vivo studies comparing the toxicity of leukotoxin and its diol metabolite in mice have provided compelling evidence for this protoxin relationship. The diol form was found to be substantially more toxic, causing mortality at significantly lower doses than the parent epoxide atsjournals.orgatsjournals.org.

| Compound | Dose (mg/kg) | Observed Mortality | Reference |

|---|---|---|---|

| Leukotoxin (Epoxide) | 300 mg/kg | 0% | atsjournals.orgatsjournals.org |

| Leukotoxin-diol (Diol) | 300 mg/kg | 100% | atsjournals.orgatsjournals.org |

| Leukotoxin (Epoxide) | ~400 mg/kg | ~50% (LD50) | atsjournals.orgatsjournals.org |

| Leukotoxin-diol (Diol) | ~100 mg/kg | ~50% (LD50) | atsjournals.orgatsjournals.org |

Role of the Aliphatic Chain in Membrane Interactions and Permeation

The 18-carbon aliphatic chain of this compound is fundamental to its ability to interact with and permeate biological membranes. This long, nonpolar tail imparts significant lipophilicity to the molecule, facilitating its partitioning into the lipid bilayers of cell membranes. The antibacterial activity of long-chain fatty alcohols is known to be dependent on the length of the aliphatic chain nih.gov. Studies on a series of fatty alcohols have shown that there is an optimal chain length for antibacterial efficacy, with activity often peaking for alcohols with 12 to 15 carbons before decreasing again with longer chains nih.gov.

This "cutoff effect" is related to the balance between the molecule's ability to intercalate into the membrane and its solubility. While the C18 chain of this compound ensures strong membrane association, its length may place it beyond the peak of bactericidal activity seen in some studies of simpler fatty alcohols nih.govwikipedia.org. However, this lipophilicity is essential for traversing the cell membrane to reach intracellular targets or enzymes like soluble epoxide hydrolase. Research on the uptake of fatty acids into intestinal epithelial cells has shown that a long carbon chain is a critical feature for substrates that interact with fatty acid transport proteins nih.gov.

The mode of action of long-chain alcohols can also be influenced by chain length; for instance, C9-C11 alcohols tend to cause membrane damage and leakage of cellular contents, whereas C12-C13 alcohols exhibit high antibacterial activity without significant membrane disruption, suggesting a different mechanism of action nih.gov. The C18 chain of this compound strongly suggests its activity is mediated through membrane interaction and subsequent intracellular effects rather than gross membrane damage.

Impact of the Terminal Hydroxyl Group on Solubility and Biological Affinity

The terminal hydroxyl (-OH) group imparts a degree of polarity to the otherwise highly lipophilic this compound. This amphipathic nature—having both a hydrophilic head (the hydroxyl group) and a lipophilic tail (the aliphatic chain)—is crucial for its biological function. The hydroxyl group enhances the molecule's water solubility just enough to allow for its transport in aqueous biological fluids, while the molecule retains sufficient lipophilicity to readily enter cell membranes.

The nature of the terminal polar group is also critical for enzymatic recognition. For example, studies on the enzymatic hydrolysis of related epoxy fatty acids by soluble epoxide hydrolase have shown that the presence of a free carboxylic acid at the terminus is necessary for high enantioselectivity by the enzyme nih.gov. When the carboxyl group is modified to a methyl ester, the enzyme's ability to distinguish between enantiomers is significantly reduced nih.gov. This indicates that the terminal polar group is a key feature for proper orientation and binding within the enzyme's active site. By extension, the terminal hydroxyl group of this compound is expected to play a similar role in its interactions with biological targets, influencing binding affinity and substrate specificity. The reduction of a fatty acid to a fatty alcohol changes its chemical properties and how it interacts with other molecules, such as in the formation of esters or ethers cosmeticsandtoiletries.combritannica.com.

Stereochemical Control over Biological Activities

The biological activity and metabolic fate of this compound are under strict stereochemical control. The molecule contains two chiral centers at the C9 and C10 carbons of the epoxide ring. The specific spatial arrangement of these atoms determines how the molecule interacts with chiral biological structures like enzyme active sites.

Enzymes that metabolize this compound, such as epoxide hydrolases, exhibit significant stereoselectivity. Research on soybean epoxide hydrolase, for instance, demonstrated that the enzyme preferentially hydrolyzes the (9R,10S) enantiomer of cis-9,10-epoxystearic acid, a closely related molecule nih.gov. This selective metabolism means that one enantiomer is converted to its diol far more rapidly than the other, leading to different biological outcomes depending on the initial enantiomeric composition.

The configuration of the epoxide ring (cis vs. trans) also influences its biological processing. A comparative study on the catabolism of cis- and trans-epoxy octadecanoic acids in mice found that both isomers were metabolized more rapidly than their unsaturated precursor, oleic acid nih.gov. Notably, the trans-epoxy isomer was catabolized at a slightly faster rate than the cis-epoxy isomer, indicating that the geometry of the epoxide ring affects its recognition and processing by metabolic enzymes nih.gov. This stereochemical distinction is critical, as enzymes often produce only the cis isomers, while both cis and trans can be formed during non-enzymatic autoxidation nih.gov.

| Compound/Feature | Observation | Implication for Bioactivity | Reference |

|---|---|---|---|

| cis-9,10-Epoxystearic Acid Enantiomers | Soybean epoxide hydrolase preferentially hydrolyzes the (9R,10S) enantiomer. | The rate of bioactivation to the diol is dependent on the specific enantiomer present. | nih.gov |

| cis vs. trans-Epoxy Octadecanoic Acid | The trans isomer is catabolized slightly faster than the cis isomer in mice. | The geometric configuration of the epoxide affects its metabolic stability and persistence. | nih.gov |

Advanced Research Methodologies and Future Perspectives for Cis 9,10 Epoxyoctadecan 1 Ol

Application of Molecular Docking for Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a macromolecule (protein). nih.gov This technique is instrumental in drug discovery for identifying potential molecular targets and understanding the basis of a compound's biological activity. biointerfaceresearch.comresearchgate.net While specific molecular docking studies on cis-9,10-Epoxyoctadecan-1-ol are not yet widely published, the methodology holds significant promise for elucidating its mechanism of action.

Hypothetical Docking Scenarios:

Antimicrobial Targets: Given its observed antimicrobial properties, molecular docking could be employed to model the interaction of this compound with key bacterial enzymes. Potential targets include those involved in cell wall synthesis, such as transpeptidases, or enzymes in the fatty acid synthesis pathway. sigmaaldrich.comnih.gov The epoxide ring, a reactive site, could potentially interact with nucleophilic residues in the active sites of these enzymes. vulcanchem.com

Anticancer Targets: For its anticancer potential, docking studies could explore its binding affinity to proteins involved in apoptosis, cell cycle regulation, and signal transduction. acs.orgnih.gov For instance, the compound could be docked against pro-apoptotic proteins like caspases or anti-apoptotic proteins from the Bcl-2 family to predict its influence on programmed cell death. mdpi.com

The insights gained from molecular docking can guide the rational design of more potent and selective derivatives of this compound.

Exploration of Directed Evolution and Enzymatic Engineering for Biocatalytic Applications

The synthesis of specific enantiomers of chiral molecules like this compound is crucial, as different stereoisomers can have distinct biological activities. Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Directed evolution and enzymatic engineering are at the forefront of developing robust and efficient biocatalysts.

Key Enzymes and Engineering Strategies:

Lipases and Esterases: These enzymes are widely used in biocatalysis and can be engineered for improved activity and selectivity in reactions such as esterification and hydrolysis. taylorfrancis.comnih.gov Directed evolution has been successfully applied to enhance the enantioselectivity of lipases for the resolution of chiral compounds. nih.gov This approach could be used to develop lipases that can selectively synthesize or resolve the enantiomers of this compound.

Epoxide Hydrolases: These enzymes catalyze the ring-opening of epoxides to form diols. Directed evolution can be used to improve their enantioselectivity, enabling the production of enantiopure epoxy alcohols.

Amine Dehydrogenases: Engineered amine dehydrogenases can be used for the synthesis of chiral amino alcohols from hydroxy ketones, a transformation that could be relevant for creating derivatives of this compound. frontiersin.org

By applying techniques like random mutagenesis and saturation mutagenesis, researchers can create enzyme variants with enhanced properties for the industrial-scale production of this compound and its derivatives. doi.org

Unveiling Novel Biological Targets and Mechanistic Pathways

Preliminary studies have indicated that extracts containing this compound possess antimicrobial and anticancer properties. vulcanchem.com However, the precise molecular targets and the underlying mechanistic pathways remain largely unexplored. Future research will focus on identifying these targets to better understand the compound's bioactivity.

Potential Mechanisms of Action:

Antimicrobial Activity: The epoxide group of this compound is a key functional group that can react with biological nucleophiles. vulcanchem.com This suggests a potential mechanism involving the inhibition of essential bacterial enzymes through covalent modification. One possible target is the bacterial cell wall, a structure not present in mammalian cells, which would allow for selective toxicity. sigmaaldrich.com

Anticancer Activity: The pro-apoptotic activity observed in other epoxy fatty acids provides a strong lead for investigating the anticancer mechanism of this compound. acs.orgnih.gov Studies on similar compounds have shown that they can induce apoptosis in cancer cells by impairing ATP production, activating caspases, and modulating signaling pathways that control the cell cycle. acs.orgnih.govmdpi.com It is plausible that this compound shares these pro-apoptotic mechanisms.

Development of Next-Generation Spectroscopic and Chromatographic Techniques

The accurate characterization and quantification of this compound in complex biological matrices are essential for both fundamental research and potential clinical applications. Advanced spectroscopic and chromatographic techniques are crucial for this purpose.

Advanced Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for the structural elucidation of epoxides. Protons and carbons adjacent to the epoxide ring exhibit characteristic chemical shifts. libretexts.orgoregonstate.eduoregonstate.edu Advanced NMR techniques can provide further insights into the stereochemistry of the molecule. The progress of epoxidation reactions can be monitored by the disappearance of signals from double bonds and the appearance of signals corresponding to the epoxy group. marinelipids.ca

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for the detection and quantification of this compound. vulcanchem.com Derivatization of the terminal hydroxyl group can enhance detection by electrospray MS. nih.gov

Chiral Chromatography: The separation of the enantiomers of this compound is critical for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for resolving enantiomers of chiral lipids and their derivatives. researchgate.netaocs.orgmdpi.comsigmaaldrich.com

These advanced analytical methods will be instrumental in pharmacokinetic studies, metabolism research, and quality control of any future products derived from this compound.

Investigation of Ecological Signaling and Chemo-Ecological Roles

The widespread presence of this compound in diverse natural sources suggests it may play significant roles in ecological interactions. vulcanchem.com Long-chain fatty alcohols and their derivatives are well-known to function as semiochemicals, which are chemicals that convey signals between organisms.

Potential Chemo-Ecological Functions:

Insect Pheromones: Many insect species, particularly Lepidoptera, utilize long-chain fatty alcohols and their derivatives as sex pheromones to attract mates. jst.go.jpnih.gov The specific structure and stereochemistry of these compounds are often crucial for species-specific communication. It is plausible that this compound or a closely related derivative functions as a pheromone in certain insect species.

Defense Mechanisms: The antimicrobial properties of this compound could indicate a role in the chemical defense of the organisms that produce it against pathogenic microorganisms.

Environmental Degradation Products as Signals: Research has shown that the environmental breakdown of cuticular hydrocarbons in insects can generate volatile organic compounds that act as necromones or epideictic pheromones, influencing social behavior. biorxiv.org The degradation of this compound in the environment could potentially produce signaling molecules with ecological relevance.

Further research in chemical ecology, including electrophysiological studies and behavioral assays, is needed to fully understand the role of this compound in nature. nih.gov

Translation of Basic Research Findings towards Novel Agents

The translation of fundamental research on this compound into practical applications, particularly in medicine and agriculture, represents a significant future goal. The synthesis of novel derivatives and the development of effective delivery systems will be key to this endeavor.

Potential Therapeutic and Agricultural Applications:

Antimicrobial Agents: The antimicrobial activity of this compound makes it a candidate for the development of new antibiotics or antifungal agents. The synthesis of derivatives, such as β-amino alcohols formed by the ring-opening of the epoxide, could lead to compounds with enhanced potency and a broader spectrum of activity. scirp.orgresearchgate.net

Anti-inflammatory and Anticancer Drugs: Epoxy fatty acids are known to have anti-inflammatory properties and are being investigated as therapeutic targets for cardiovascular disease and pain. nih.govnih.gov The anticancer potential of epoxy fatty acids, through mechanisms such as apoptosis induction, also makes this class of compounds promising for oncology. acs.orgnih.govmdpi.com this compound and its derivatives could be explored for these therapeutic applications.

Pest Management: If confirmed to have a significant role as an insect pheromone, synthetic this compound could be used in pest management strategies, such as in traps for monitoring insect populations or for mating disruption. jst.go.jp

The journey from a naturally occurring compound to a clinically or commercially viable agent is long and requires interdisciplinary collaboration. However, the promising biological activities and the potential for chemical and biocatalytic modification make this compound a compound of considerable interest for future research and development.

Q & A

Q. How is cis-9,10-Epoxyoctadecan-1-ol identified and quantified in plant extracts using GC-MS?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:

- Column Selection : Polar columns (e.g., DB-5MS) to resolve epoxy compounds from fatty acids and alcohols .

- Ionization Mode : Electron ionization (EI) at 70 eV for fragmentation patterns matching reference spectra .

- Validation : Use internal standards (e.g., methyl esters) and spike recovery tests to ensure accuracy, as epoxy compounds may co-elute with other lipids .

- Quantification : Calibration curves with pure standards, accounting for extraction efficiency (e.g., Soxhlet vs. ultrasound-assisted methods) .

Q. What extraction protocols optimize this compound recovery from biological matrices?

Methodological Answer:

- Solvent Systems : Methanol or ethanol (≥80% purity) for polar-nonpolar compound balance, enhancing epoxy alcohol solubility .

- Derivatization : Silylation (e.g., BSTFA) improves volatility for GC-MS analysis .

- Cleanup Steps : Solid-phase extraction (C18 cartridges) removes interfering lipids, critical for accurate quantification .

Q. What in vitro assays evaluate the antioxidant activity of this compound?

Methodological Answer:

- DPPH Assay : Measure radical scavenging at 517 nm, with IC50 values calculated via dose-response curves (e.g., IC50 = 52.13 ± 0.33 µg/mL in fern extracts) .

- ABTS+ Assay : Pre-incubate with potassium persulfate; quantify decolorization at 734 nm .

- Controls : Include ascorbic acid as a positive control and account for solvent effects (e.g., DMSO interference) .

Advanced Research Questions

Q. How does this compound influence lipid oxidative stability in biological systems?

Methodological Answer:

- Lipid Peroxidation Assays : Track malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) in cell cultures or plasma .

- Oxidative Stress Markers : Measure glutathione (GSH) depletion or catalase activity in hepatic models .

- Stability Studies : Use accelerated oxidation conditions (e.g., 40°C, 75% RH) to assess epoxy alcohol degradation kinetics .

Q. What mechanisms underlie the cytotoxic effects of this compound in cancer cell lines?

Methodological Answer:

- Cell Viability Assays : MTT or resazurin reduction assays (e.g., 72.9% inhibition in DLA cells at 200 µg/mL) .

- Apoptosis Pathways : Caspase-3/7 activation via fluorometric assays and Annexin V/PI staining .

- Gene Expression : qPCR or RNA-seq to identify pro-apoptotic genes (e.g., Bax/Bcl-2 ratio) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Verification : HPLC (>95% purity) and NMR (δH 3.6–4.0 ppm for epoxy protons) to confirm structural integrity .

- Assay Standardization : Cross-validate DPPH protocols (e.g., reaction time, solvent) to minimize variability .

- Biological Replicates : Use ≥3 independent experiments to account for cell line heterogeneity .

Q. What synthetic strategies ensure high-yield production of this compound for research?

Methodological Answer:

- Epoxidation : React oleic acid with m-CPBA or enzymatic epoxidation (e.g., cytochrome P450) .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

- Analytical Validation : GC-MS (retention time matching) and FT-IR (C-O-C stretch at 1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.